An In-depth Technical Guide to Azido-PEG6-NHS Ester: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Azido-PEG6-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG6-NHS ester is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azido-PEG6-NHS ester, complete with detailed experimental protocols and data presented for clarity and ease of use by researchers and drug development professionals.
This crosslinker features two key functional groups: an azide (N₃) and an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic hexaethylene glycol (PEG6) spacer.[4][5] The NHS ester allows for the covalent attachment to primary amines, such as the side chain of lysine residues in proteins, while the azide group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The PEG6 linker enhances the solubility of the molecule and its conjugates in aqueous media, a crucial property for biological applications.
Core Properties and Data Presentation
A summary of the key quantitative data for Azido-PEG6-NHS ester is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of Azido-PEG6-NHS Ester
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₃₂N₄O₁₀ | |
| Molecular Weight | 476.48 g/mol | |
| Purity | >90% | |
| Appearance | Colorless to light yellow liquid | |
| CAS Number | 2055014-64-5 |
Table 2: Solubility of Azido-PEG6-NHS Ester
| Solvent | Solubility | Reference(s) |
| DMSO | 100 mg/mL (209.87 mM) | |
| Water | Soluble | |
| DCM (Dichloromethane) | Soluble | |
| DMF (Dimethylformamide) | Soluble | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in saline) |
Table 3: Storage and Stability
| Form | Storage Temperature | Duration | Reference(s) | |---|---|---| | Pure | -20°C | 3 years | | | In Solvent | -80°C | 6 months | | | In Solvent | -20°C | 1 month | |
Reaction Mechanisms and Signaling Pathways
Azido-PEG6-NHS ester's utility stems from its two distinct reactive ends, enabling a two-step conjugation strategy.
First, the NHS ester reacts with primary amines on a biomolecule to form a stable amide bond. This reaction is highly efficient at a slightly alkaline pH.
Following the initial labeling, the azide group on the modified biomolecule can be conjugated to a second molecule containing an alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly specific and efficient, forming a stable triazole linkage.
Experimental Protocols
The following are detailed methodologies for key experiments involving Azido-PEG6-NHS ester.
Protocol 1: General Protein Labeling with Azido-PEG6-NHS Ester
This protocol describes the initial labeling of a protein with the azido-PEG linker.
Materials:
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Protein of interest
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Azido-PEG6-NHS ester
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Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
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Anhydrous DMSO or DMF
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Desalting column or dialysis cassette for purification
Procedure:
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Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
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NHS Ester Solution Preparation: Immediately before use, dissolve Azido-PEG6-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store the NHS ester in solution due to its susceptibility to hydrolysis.
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Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG6-NHS ester solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
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Purification: Remove unreacted Azido-PEG6-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer.
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Characterization and Storage: Determine the concentration and degree of labeling of the azide-labeled protein using appropriate methods (e.g., mass spectrometry). Store the labeled protein under conditions optimal for the unlabeled protein.
Protocol 2: Two-Step Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the synthesis of an ADC using a two-step approach involving initial antibody labeling with Azido-PEG6-NHS ester followed by a CuAAC reaction with an alkyne-containing cytotoxic payload.
Part A: Antibody Labeling with Azido-PEG6-NHS Ester
Follow Protocol 1 using the antibody as the protein of interest.
Part B: CuAAC Reaction with Alkyne-Payload
Materials:
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Azide-labeled antibody from Part A
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Alkyne-containing cytotoxic payload
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Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
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Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM in water)
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Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
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Purification supplies (e.g., size-exclusion chromatography)
Procedure:
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Reaction Setup: In a microcentrifuge tube, combine the azide-labeled antibody (final concentration ~1-5 mg/mL) and the alkyne-payload (2-5 fold molar excess over the antibody).
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Catalyst Preparation: In a separate tube, premix the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of copper to ligand is often used.
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Reaction Initiation: Add the copper/ligand complex to the antibody/payload mixture. The final concentration of copper is typically 50-250 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
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Quenching and Purification: Quench the reaction by adding EDTA to chelate the copper. Purify the final ADC using a suitable method like size-exclusion chromatography to remove excess reagents and byproducts.
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Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as HIC-HPLC, SEC, and LC-MS.
Protocol 3: PROTAC Synthesis using Azido-PEG6-NHS Ester
This protocol provides a general workflow for synthesizing a PROTAC where the Azido-PEG6-NHS ester links a protein of interest (POI) ligand and an E3 ligase ligand.
Procedure:
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First Coupling Reaction (NHS Ester Amination):
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Dissolve the amine-containing ligand (either the POI or E3 ligase ligand) in a suitable solvent like DMF.
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Add Azido-PEG6-NHS ester (typically 1.1-1.5 equivalents).
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Stir the reaction at room temperature until completion, monitoring by LC-MS.
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Purify the resulting azide-PEG-ligand intermediate by preparative HPLC.
-
-
Second Coupling Reaction (CuAAC):
-
Dissolve the purified azide-PEG-ligand intermediate and the alkyne-functionalized second ligand in a suitable solvent mixture (e.g., t-BuOH/H₂O).
-
Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate, as described in Protocol 2, Part B .
-
Stir the reaction at room temperature for 12-24 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, purify the final PROTAC molecule using preparative HPLC.
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Conclusion
Azido-PEG6-NHS ester is a versatile and powerful tool for researchers and drug development professionals. Its dual functionality allows for a controlled, two-step bioconjugation strategy, while the hydrophilic PEG spacer enhances the properties of the resulting conjugates. The detailed protocols and data provided in this guide are intended to facilitate the effective use of this important crosslinker in the development of novel therapeutics and research reagents. As the fields of targeted drug delivery and chemical biology continue to advance, the applications of well-designed linkers like Azido-PEG6-NHS ester will undoubtedly expand.
